N-(1,3-benzothiazol-2-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
Description
N-(1,3-Benzothiazol-2-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at the 1-position and a propanamide chain at the 5-position. The propanamide moiety is further linked to a 1,3-benzothiazole ring, a structural motif known for its pharmacological relevance in medicinal chemistry . This compound combines two pharmacophoric elements: the pyrazolo-pyrimidine scaffold, which is associated with kinase inhibition and anticancer activity, and the benzothiazole group, often linked to antimicrobial and anticonvulsant properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S/c28-18(25-21-24-16-8-4-5-9-17(16)30-21)10-11-26-13-22-19-15(20(26)29)12-23-27(19)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYIZVUOURXVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. Therefore, the targets could be enzymes or receptors involved in these pathways.
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact target and the biochemical context.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, benzothiazole derivatives have been associated with the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid. This could potentially affect inflammation and pain pathways.
Pharmacokinetics
The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound have been calculated and show a favorable pharmacokinetic profile. These properties would impact the bioavailability of the compound, determining how well it is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted.
Result of Action
The result of the compound’s action would depend on its specific targets and the biochemical context. For instance, if the compound targets enzymes involved in inflammation, it could potentially reduce inflammation. The compound has shown promising activity against Staphylococcus aureus, indicating its potential as an antibacterial agent.
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound features a benzothiazole moiety linked to a pyrazolo[3,4-d]pyrimidine structure through a propanamide group. Its molecular formula is , and it has a molecular weight of approximately 356.42 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
-
Antitumor Activity :
- Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anticancer properties. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects.
- For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
- Antiviral Properties :
- Anti-inflammatory Effects :
The precise mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit various kinases involved in cell proliferation and survival pathways.
- Interference with DNA Replication : Some studies suggest that these compounds can intercalate into DNA or disrupt the function of enzymes required for DNA synthesis.
1. Anticancer Activity
A study evaluating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives found that modifications at specific positions significantly enhanced their activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivatives had IC50 values ranging from 0.5 to 10 µM depending on structural variations .
2. Antiviral Efficacy
In vitro studies indicated that certain pyrazole derivatives could reduce HSV replication by up to 91% at concentrations of 50 µM with low cytotoxicity (CC50 > 600 µM). This suggests a favorable therapeutic index for further development .
3. Anti-inflammatory Potential
Research on related compounds demonstrated significant inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 µM. These findings indicate the potential for this compound to serve as an effective anti-inflammatory agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[3-(trifluoromethyl)phenyl]propanamide
- Structure : Shares the pyrazolo[3,4-d]pyrimidine core and propanamide chain but differs in substituents: a tert-butyl group at the 1-position and a 3-(trifluoromethyl)phenyl group on the amide nitrogen (vs. the phenyl and benzothiazole in the target compound) .
- Activity: Not explicitly reported, but trifluoromethyl groups are often used to enhance bioavailability and target binding in kinase inhibitors .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structure: Hybridizes pyrazolo-pyrimidine with a thieno-pyrimidine ring instead of a benzothiazole-propanamide chain .
- Synthesis : Achieved via Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate (82% yield) .
- Applications: Thieno-pyrimidine hybrids are explored for anticancer activity due to dual kinase and topoisomerase inhibition .
Benzothiazole-Containing Analogues
1-[2-(3,4-Disubstituted Phenyl)-3-Chloro-4-Oxoazetidin-1-yl]-3-(6-Substituted-1,3-Benzothiazol-2-yl)ureas
- Structure: Replaces the propanamide linkage with a urea group and incorporates a chloroazetidinone ring .
- SAR : Fluorine or methyl groups at the benzothiazole 6-position enhance activity, suggesting substituent polarity and size critically influence efficacy .
Comparative Data Table
Key Research Findings and Implications
- Pyrazolo-Pyrimidine Modifications : Substitution at the 1-position (e.g., tert-butyl vs. phenyl ) significantly alters steric and electronic properties, impacting target selectivity.
- Benzothiazole Role: The benzothiazole moiety enhances CNS activity in anticonvulsant models, as seen in urea derivatives . Its absence in thieno-pyrimidine hybrids shifts activity toward anticancer targets .
- Synthetic Efficiency: Yields for pyrazolo-pyrimidine derivatives range from 39% (chromenone hybrids ) to 82% (thieno-pyrimidine systems ), highlighting the importance of optimized cyclization conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
